molecular formula C14H13N5O3 B3040380 Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 195251-35-5

Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B3040380
CAS RN: 195251-35-5
M. Wt: 299.28 g/mol
InChI Key: ZMNIDKCGHFKPGH-UHFFFAOYSA-N
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Description

Benzimidazole is a key heterocycle in therapeutic chemistry . Its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .


Synthesis Analysis

Benzimidazole derivatives can be synthesized from various compounds . For example, D-Glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy .


Molecular Structure Analysis

Benzimidazole derivatives have a complex molecular structure . For example, the structure of the dimer of ethyl-2-benzimidazole carbamate has been reported, in which an anti-parallel arrangement of the monomeric units shows a dimeric state with two intermolecular hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They generally protect the metal from corrosion by forming a film on the metal surface .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely . For example, 2-(2-Benzimidazolylamino)-1-ethanol has a molecular formula of C9H11N3O, an average mass of 177.203 Da, and a monoisotopic mass of 177.090210 Da .

Mechanism of Action

The mechanism of action of benzimidazole derivatives as corrosion inhibitors involves the formation of a protective film on the metal surface . This decreases the rate of attack by the environment on metals .

Safety and Hazards

While specific safety and hazard information for “Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate” is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

The future directions for research on benzimidazole derivatives could include further exploration of their properties as corrosion inhibitors , as well as their potential applications in other areas of chemistry .

properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-2-22-12(21)8-7-15-13(18-11(8)20)19-14-16-9-5-3-4-6-10(9)17-14/h3-7H,2H2,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNIDKCGHFKPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 5
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Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

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